4,4'-Dihydroxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid
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Overview
Description
4,4’-Dihydroxydiphenic acid is an organic compound with the molecular formula C14H10O6 It is a derivative of diphenic acid, characterized by the presence of two hydroxyl groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxydiphenic acid can be synthesized through several methods. One common approach involves the oxidation of phenanthrene using oxidizing agents such as hydrogen peroxide, chromium trioxide, potassium dichromate, or potassium permanganate . This process first yields phenanthrenequinone, which upon further oxidation, produces 4,4’-dihydroxydiphenic acid. Another method involves the decomposition of 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent .
Industrial Production Methods: In industrial settings, the production of 4,4’-dihydroxydiphenic acid often involves large-scale oxidation reactions. The use of trichlorobenzene as a solvent and potassium bicarbonate as a base has been reported to improve the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dihydroxydiphenic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form corresponding dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
4,4’-Dihydroxydiphenic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and coordination polymers.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,4’-dihydroxydiphenic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially exerting antioxidant effects .
Comparison with Similar Compounds
Diphenic Acid: [1,1’-Biphenyl]-2,2’-dicarboxylic acid, a closely related compound with carboxyl groups instead of hydroxyl groups.
4,4’-Dihydroxybiphenyl: A similar compound with hydroxyl groups but lacking the carboxyl groups.
Uniqueness: 4,4’-Dihydroxydiphenic acid is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C14H10O6 |
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Molecular Weight |
274.22 g/mol |
IUPAC Name |
2-(2-carboxy-4-hydroxyphenyl)-5-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10O6/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) |
InChI Key |
JDGZONSWIMFPDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)C2=C(C=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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